5-(2-Amino-6-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid
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Overview
Description
5-(2-Amino-6-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid is a complex organic compound characterized by the presence of amino, chloro, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-6-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid typically involves multi-step organic reactions. The process begins with the chlorination of 2-methylbenzene-1-sulfonic acid, followed by the introduction of the amino group through a nucleophilic substitution reaction. The final step involves the sulfonylation of the amino-chlorobenzene intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-6-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and hydroxide ions (OH⁻) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrocarbon derivatives.
Substitution: Amino or hydroxyl derivatives, depending on the nucleophile used.
Scientific Research Applications
5-(2-Amino-6-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Amino-6-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid involves its interaction with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The chloro group can participate in halogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-Amino-6-bromobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid: Similar structure but with a bromine atom instead of chlorine.
5-(2-Amino-6-fluorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in 5-(2-Amino-6-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and distinct biological activity compared to its bromine and fluorine analogs.
Properties
CAS No. |
90352-37-7 |
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Molecular Formula |
C13H12ClNO5S2 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
5-(2-amino-6-chlorophenyl)sulfonyl-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H12ClNO5S2/c1-8-5-6-9(7-12(8)22(18,19)20)21(16,17)13-10(14)3-2-4-11(13)15/h2-7H,15H2,1H3,(H,18,19,20) |
InChI Key |
YDGBHDNTUHZGSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=CC=C2Cl)N)S(=O)(=O)O |
Origin of Product |
United States |
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